molecular formula C20H21NO7 B4742691 (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid

(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid

Cat. No.: B4742691
M. Wt: 387.4 g/mol
InChI Key: KPAQYWSZGOPYON-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid is an organic compound characterized by its complex structure, which includes methoxyphenyl and trimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes:

    Preparation of 4-methoxyphenylacetic acid: This can be synthesized through the Friedel-Crafts acylation of anisole with chloroacetic acid.

    Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-methoxyphenylacetic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to study enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid: The E-isomer of the compound, which has different spatial arrangement and potentially different properties.

    3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid: A similar compound with a saturated carbon chain.

Uniqueness

(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid is unique due to its Z-configuration, which affects its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7/c1-25-14-7-5-12(6-8-14)9-15(20(23)24)21-19(22)13-10-16(26-2)18(28-4)17(11-13)27-3/h5-11H,1-4H3,(H,21,22)(H,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAQYWSZGOPYON-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Reactant of Route 3
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.